molecular formula C13H16N2O5 B1336514 Z-Gly-ala-OH CAS No. 3079-63-8

Z-Gly-ala-OH

Cat. No.: B1336514
CAS No.: 3079-63-8
M. Wt: 280.28 g/mol
InChI Key: CCIBGDNXMPNUHL-UHFFFAOYSA-N
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Description

Z-Gly-ala-OH: N-benzyloxycarbonylglycyl-L-alanine , is a dipeptide composed of glycine and alanine with a benzyloxycarbonyl (Z) protecting group. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-ala-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group, followed by coupling with alanine. The reaction is often carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as N-methylmorpholine (NMM). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient production of high-purity peptides. Solid-phase peptide synthesis (SPPS) is a common method used in industrial settings, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-Gly-ala-OH is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the synthesis of longer peptide chains by preventing unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding peptide behavior in biological systems .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of synthesis make it a valuable intermediate in drug design and production .

Mechanism of Action

The primary mechanism of action of Z-Gly-ala-OH involves its role as a protected dipeptide in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group of glycine, preventing unwanted reactions during peptide bond formation. This allows for the selective coupling of amino acids to form longer peptide chains .

Properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIBGDNXMPNUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3079-63-8
Record name Benzylcarbonylglycyloxy-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylcarbonylglycyloxy-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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